1-(Cyclohexylmethyl)piperidin-4-ol
Overview
Description
1-(Cyclohexylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C12H23NO . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs . Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 197.32 .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions to form different types of piperidine derivatives . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Scientific Research Applications
Gastric Antisecretory Agents
1-(Cyclohexylmethyl)piperidin-4-ol derivatives have shown potential in the development of nonanticholinergic gastric antisecretory drugs, useful for treating peptic ulcer disease. A compound, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, derived from this class, exhibited no anticholinergic activity and is undergoing clinical trials as a gastric antisecretory drug (Scott et al., 1983).
Selective Estrogen Receptor Modulators (SERMs)
Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on pharmacophore models, have been developed as novel SERMs. These compounds, including racemic variants, showed moderate activity against estrogen-responsive human MCF-7 breast cancer cells (Yadav et al., 2011).
Antitussive Action
Piperidine derivatives, including those with a cyano group in the four-position, have shown useful antitussive action. These derivatives are effective in producing antitussive effects in mammals, as demonstrated in therapeutic compositions (Haus, 1998).
Sigma Receptor Antagonists
Cycloalkyl piperidine compounds have been found effective in treating physiological or drug-induced psychosis or dyskinesia in mammals. These compounds act as selective sigma receptor antagonists with low potential for movement disorder side effects, common in typical antipsychotic agents (Kurdi et al., 2004).
Anticonvulsant Drugs
Research in medicinal chemistry has focused on aminoalkanol derivatives, including 1-(phenoxyethyl)piperidin-4-ol derivatives, for their potential as new anticonvulsant drugs. These compounds' crystal structures and intermolecular interactions have been explored to understand their medicinal properties (Żesławska et al., 2020).
Anticancer Agents
Some this compound derivatives have been explored for their potential as anticancer agents. For example, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride has shown cytotoxic effects against estrogen receptor-positive MCF-7 and estrogen receptor-negative MDA-MB-231 breast cancer cells (Siwek et al., 2012).
Anti-inflammatory and Analgesic Activities
1-Methyl-4-(N-aroyl)-piperidinamides, related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies contribute to understanding the structure-activity relationship of these compounds (Pau et al., 1998).
Mechanism of Action
Target of Action
The primary target of 1-(Cyclohexylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the interaction between HIV-1 and the receptor, thereby preventing the virus from entering and infecting the cells .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.
Biochemical Analysis
Biochemical Properties
1-(Cyclohexylmethyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into cells The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity against the receptor
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CCR5 receptor can inhibit the entry of HIV-1 into cells, thereby preventing infection This compound may also impact other signaling pathways, leading to changes in gene expression and metabolic processes within the cell
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound binds to the CCR5 receptor through a strong salt-bridge interaction, inhibiting the receptor’s function and preventing HIV-1 entry into cells . Additionally, this compound may interact with other enzymes and proteins, leading to their inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions Its long-term effects on cellular function, both in vitro and in vivo, are still being investigated
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting the CCR5 receptor and preventing HIV-1 infection . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, affecting cell viability and function. It is essential to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The effects of this compound on metabolic flux and metabolite levels are still being studied, but its involvement in these pathways highlights its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function. Understanding the transport and distribution of this compound is essential for determining its therapeutic potential and optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with the CCR5 receptor suggests that it may localize to the plasma membrane, where the receptor is found. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.
Properties
IUPAC Name |
1-(cyclohexylmethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPWAFHLXPKZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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